Asperuloside
Overview
Description
Asperuloside is an iridoid glycoside found in many medicinal plants . It has significant anti-inflammatory activities and has shown promising results in animal models for anti-obesity and delaying muscle aging .
Molecular Structure Analysis
The molecular formula of Asperuloside is C18H22O11 . Its molecular weight is 414.36 g/mol .
Chemical Reactions Analysis
Asperuloside has been studied for its effects in various biological contexts. For instance, it has been found to reduce inflammation in the liver and hypothalamus of high-fat-fed mice . It also prevents peri-implantitis via suppression of NF-κB and ERK1/2 on rats .
Physical And Chemical Properties Analysis
Asperuloside is a white powder . It is soluble in methanol and water .
Scientific Research Applications
Pharmacological Properties : Asperuloside exhibits a range of therapeutic properties, including anti-viral, anti-malarial, anti-protozoal, anti-tumorigenic, anti-hypertensive, anti-obesity, immunomodulatory, anti-inflammatory, and antioxidant effects. These findings, primarily from preclinical studies, highlight asperuloside's potential in treating various human diseases. However, clinical trials are yet to be conducted (Manzione et al., 2020).
Anti-inflammatory Effects : In a study on inflammatory responses in lipopolysaccharide-stimulated cells and lung injury models, asperuloside demonstrated significant anti-inflammatory effects. It achieved this by downregulating pro-inflammatory cytokines and inhibiting nuclear factor kappa-B (NF-κB) nuclear translocation and MAPK phosphorylation (Qiu et al., 2016).
Emerging Therapeutic Potential : Asperuloside has shown promising effects as a therapeutic agent for several diseases, with research intensifying in recent decades. It is primarily found in plants belonging to the genus Eucommia and exhibits a wide spectrum of pharmacological activities due to various reported mechanisms (Chan et al., 2019).
Obesity and Type 2 Diabetes : Research indicates that asperuloside can effectively reduce body weight gain, glucose intolerance, and insulin resistance in mice with high-fat diet-induced obesity. It achieves this by modulating gut microbiota and metabolic signaling (Nakamura et al., 2020).
Anti-obesity Mechanisms : Asperuloside's anti-obesity properties have been linked to alterations in nutrient-sensing receptors and hypothalamic receptors involved in food intake, particularly in response to obesogenic diets. This suggests its potential as a novel anti-obesity strategy (Ishaq et al., 2021).
Hypotensive Effects : Asperuloside and an aqueous extract from Galium triflorum, a plant in the Rubiaceae family, were studied for their hypotensive effects, highlighting another therapeutic avenue for asperuloside (Knott & McCutcheon, 1961).
Anti-Inflammatory Properties in Obesity : Asperuloside has shown promise in reducing inflammation in the liver and hypothalamus of high-fat-fed mice, suggesting its applicability in obesity management and related complications (Ishaq et al., 2022).
Isolation Techniques : A study detailed the practical isolation of asperuloside from Coprosma quadrifida using a rapid pressurised hot water extraction method, illustrating efficient ways to extract this compound for further study (Deans et al., 2016).
Allelopathic Effects : Asperuloside has been identified as a growth inhibitor in catchweed seeds, demonstrating not only inhibitory effects on the seeds themselves but also allelopathic effects, inhibiting the growth of other plants (Komai et al., 1986).
Safety And Hazards
properties
IUPAC Name |
[(4S,7S,8S,11S)-2-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[5.3.1.04,11]undeca-1(10),5-dien-6-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O11/c1-6(20)25-4-7-2-9-12-8(16(24)27-9)5-26-17(11(7)12)29-18-15(23)14(22)13(21)10(3-19)28-18/h2,5,9-15,17-19,21-23H,3-4H2,1H3/t9-,10+,11+,12-,13+,14-,15+,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIPGYWNOBGEMH-DILZHRMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC2C3C1C(OC=C3C(=O)O2)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C[C@H]2[C@H]3[C@@H]1[C@@H](OC=C3C(=O)O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Asperuloside | |
CAS RN |
14259-45-1 | |
Record name | Asperuloside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14259-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Asperuloside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014259451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [2aS-(2aα,4aα,5α,7bα)]-5-(β-D-glucopyranosyloxy)-2a,4a,5,7b-tetrahydro-1-oxo-1H-2,6-dioxacyclopent[cd]inden-4-ylmethyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.654 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ASPERULOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3CFI02X39 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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